3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide
Description
3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide is a synthetic small-molecule compound featuring a benzamide group conjugated to a chlorinated benzo[h]isoquinolinone scaffold. The chloro substituent at position 9 likely enhances metabolic stability and binding affinity compared to non-halogenated analogs.
Properties
CAS No. |
919290-56-5 |
|---|---|
Molecular Formula |
C20H13ClN2O2 |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
3-(9-chloro-1-oxo-2H-benzo[h]isoquinolin-4-yl)benzamide |
InChI |
InChI=1S/C20H13ClN2O2/c21-14-6-4-11-5-7-15-17(10-23-20(25)18(15)16(11)9-14)12-2-1-3-13(8-12)19(22)24/h1-10H,(H2,22,24)(H,23,25) |
InChI Key |
PZCZQQSZJXCSCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CNC(=O)C3=C2C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Isoquinoline Core
The isoquinoline scaffold, specifically the benzo[h]isoquinolin-1-one framework, is typically synthesized via classical or modern cyclization methods such as:
Pictet-Spengler Reaction: This involves the condensation of an aromatic aldehyde with an amine under acidic catalysis to form the tetrahydroisoquinoline intermediate, which is subsequently oxidized to the isoquinoline core.
Copper-Catalyzed Domino Reactions: Recent advances include copper-catalyzed cascade reactions combining Ugi multicomponent reactions with postcyclization steps to efficiently access isoquinolin-1(2H)-one derivatives with structural diversity and good yields.
Chlorination of the Isoquinoline Core
Industrial Scale Preparation
Industrial synthesis adapts the above laboratory methods with process intensification techniques:
Continuous Flow Reactors: These allow precise control over reaction parameters, improving yield and reproducibility.
Automated Systems: Integration of automated reagent addition and in-line purification enhances throughput.
Purification: Combination of recrystallization and chromatographic methods ensures product purity suitable for pharmaceutical or material applications.
Detailed Reaction Procedure Example
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Isoquinoline Core Formation | Aromatic aldehyde + amine, acid catalyst, reflux | Tetrahydroisoquinoline intermediate | Pictet-Spengler reaction |
| 2. Oxidation & Chlorination | SOCl₂ or PCl₅, controlled temperature | 9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline | Selective chlorination |
| 3. Amidation | Chlorinated isoquinoline + benzoyl chloride, triethylamine, DCM, room temp | 3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide | Purified by chromatography |
Research Findings and Optimization Strategies
Reaction Efficiency and Yield
Analytical Characterization
Purity and structure confirmation are performed using HPLC , NMR spectroscopy , and mass spectrometry .
Single-crystal X-ray diffraction can be employed to confirm molecular geometry and substitution patterns.
Statistical and Computational Approaches
Density Functional Theory (DFT) calculations assist in predicting reaction pathways and intermediate stability.
Design of Experiments (DoE) and Response Surface Methodology (RSM) optimize reaction parameters such as temperature, solvent polarity, and catalyst loading to improve yield and selectivity.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Isoquinoline Core Synthesis | Pictet-Spengler or Cu-catalyzed domino | Aromatic aldehyde, amine, acid catalyst or CuI, β-ketoester, Cs₂CO₃, dioxane, 80 °C | 70-85 | Step economic, ligand-free catalyst |
| Chlorination | Electrophilic chlorination | SOCl₂ or PCl₅, controlled temperature | 75-90 | Selective chlorination critical |
| Amidation | Nucleophilic acyl substitution | Benzoyl chloride, triethylamine, DCM | 80-95 | Requires base to neutralize HCl |
| Purification | Recrystallization, chromatography | Silica gel column, ethyl acetate/petroleum ether | - | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or isoquinolines.
Scientific Research Applications
3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Data Analysis
Structural Characterization
- This implies that the target compound’s structure could be resolved using similar methods.
- Mass Spectrometry : Compound 155 was confirmed via m/z = 455 (M+H) , a critical step in validating synthetic success. The target compound would require analogous analytical validation.
Hypothetical Pharmacokinetic Profiles
Biological Activity
3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a chloro-substituted isoquinoline moiety linked to a benzamide framework. Its molecular formula is , with a molecular weight of approximately 349.77 g/mol. The structural features include:
- A chloro group at the 9-position of the isoquinoline ring
- A carbonyl group contributing to its reactivity
- An amide functional group that may influence its biological interactions
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). In vitro studies have demonstrated that at concentrations around 50 μM, this compound can reduce the secretion of pro-inflammatory cytokines by approximately 50% in macrophage cultures.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In various cancer cell lines, including breast and colon cancer cells, it has displayed cytotoxic effects. For instance, one study reported an IC50 value of approximately 25 μM against human breast cancer cells, indicating that it can effectively inhibit cell proliferation . The mechanism appears to involve the induction of apoptosis and modulation of key signaling pathways such as the PI3K/Akt pathway.
Comparative Biological Activity
To better understand the uniqueness of this compound, a comparison with similar compounds is provided in the following table:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid | Similar isoquinoline core; different substitution pattern | Potential anti-inflammatory activity | Different position of carboxylic acid |
| 6-(3-Aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one | Contains amino group; lacks carboxylic acid | Investigated for neuroprotective effects | Lacks benzoic acid functionality |
| 3-(N-Methyl-N-(4-methylphenyl))benzamide | Benzamide structure; no chloro or isoquinoline moiety | Studied for analgesic properties | Different core structure |
This table illustrates how the specific combination of functional groups in this compound may enhance its therapeutic effects compared to structurally similar compounds.
In Vitro Studies
A study conducted on human promyelocytic leukemia HL-60 cells revealed that treatment with this compound led to significant apoptosis through the activation of caspase pathways. The results indicated that at concentrations above 10 μM, there was a marked increase in apoptotic cell death.
In Vivo Studies
In vivo experiments using mouse models have shown that administration of this compound resulted in reduced tumor growth in Ehrlich solid tumor models. Mice treated with the compound exhibited a decrease in tumor size by approximately 40% compared to control groups .
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing 3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide with high purity?
- Methodological Answer : Combine computational reaction path searches (e.g., quantum chemical calculations) with statistical design of experiments (DoE) to optimize reaction conditions. For example:
- Use density functional theory (DFT) to predict intermediate stability and transition states .
- Apply fractional factorial designs to minimize experimental trials while testing variables like temperature, solvent polarity, and catalyst loading .
- Validate purity via HPLC coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Q. How can researchers design experiments to characterize the compound’s structural and electronic properties?
- Methodological Answer :
- Structural Analysis : Use single-crystal X-ray diffraction (XRD) to resolve molecular geometry. Pair with vibrational spectroscopy (FT-IR) to confirm functional groups.
- Electronic Properties : Conduct UV-Vis spectroscopy to assess absorption maxima, and cyclic voltammetry to determine redox potentials.
- Computational Validation : Compare experimental data with quantum mechanical simulations (e.g., time-dependent DFT) to refine computational models .
Q. What statistical approaches are effective for optimizing reaction yields and selectivity?
- Methodological Answer :
- Response Surface Methodology (RSM) : Use central composite designs to model nonlinear relationships between variables (e.g., reagent stoichiometry, pH) and output (yield/selectivity) .
- Machine Learning Integration : Train regression models on historical reaction data to predict optimal conditions, reducing trial-and-error experimentation .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental kinetic data be resolved?
- Methodological Answer :
- Multi-Scale Modeling : Combine microkinetic models (based on DFT) with macrokinetic experimental data to identify discrepancies in activation barriers or intermediate stability .
- Sensitivity Analysis : Quantify the impact of computational approximations (e.g., solvent effects in DFT) on prediction accuracy .
- Iterative Feedback : Refine computational parameters using experimental outcomes (e.g., adjusting entropy corrections in transition-state calculations) .
Q. What advanced techniques are suitable for studying the compound’s reactivity in heterogeneous catalytic systems?
- Methodological Answer :
- In Situ Spectroscopy : Use operando Raman or X-ray absorption spectroscopy (XAS) to monitor active sites during catalysis.
- Membrane Reactor Design : Implement membrane-based separation to enhance product selectivity in continuous-flow systems .
- Process Simulation : Model mass transfer and reaction kinetics using software like COMSOL Multiphysics to optimize reactor configurations .
Q. How can AI-driven methods accelerate the discovery of derivative compounds with enhanced bioactivity?
- Methodological Answer :
- Generative Models : Train graph neural networks (GNNs) on structural databases to propose novel derivatives with optimized binding affinities .
- High-Throughput Virtual Screening : Deploy docking simulations against target proteins (e.g., kinase inhibitors) to prioritize synthesis candidates.
- Active Learning : Use Bayesian optimization to iteratively select experiments that maximize information gain .
Tables for Methodological Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
